Cas no 2680688-83-7 (1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)

1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid is a specialized spirocyclic compound featuring both chloro and carboxylic acid functional groups, along with an allyloxycarbonyl-protected nitrogen within its unique azaspiro[2.5]octane scaffold. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and peptide modification, where its reactive handles enable selective derivatization. The chloro substituent enhances electrophilic reactivity, while the carboxylic acid provides a site for further functionalization or conjugation. The allyloxycarbonyl group serves as a cleavable protecting group, allowing controlled deprotection under mild conditions. Its rigid spirocyclic core may contribute to conformational restraint in target molecules, making it valuable for structure-activity studies. The compound is typically handled under inert conditions due to its potential sensitivity.
1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid structure
2680688-83-7 structure
Product Name:1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
CAS No:2680688-83-7
MF:C12H16ClNO4
MW:273.712742805481
CID:6236840
PubChem ID:165940421
Update Time:2025-10-19

1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680688-83-7
    • EN300-28284079
    • 1-chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
    • 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid
    • Inchi: 1S/C12H16ClNO4/c1-2-7-18-10(17)14-5-3-11(4-6-14)8-12(11,13)9(15)16/h2H,1,3-8H2,(H,15,16)
    • InChI Key: BERYDANBLGYGNZ-UHFFFAOYSA-N
    • SMILES: ClC1(C(=O)O)CC21CCN(C(=O)OCC=C)CC2

Computed Properties

  • Exact Mass: 273.0767857g/mol
  • Monoisotopic Mass: 273.0767857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.8Ų

1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid Pricemore >>

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Additional information on 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid

Introduction to 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid (CAS No. 2680688-83-7)

1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid, identified by its CAS number 2680688-83-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, featuring a nitrogen-containing heterocycle fused with a cycloalkane system, presents a unique framework that is highly versatile for the development of bioactive molecules. The presence of multiple functional groups, including a chloro substituent, an ester moiety, and an azaspiro core, makes this compound a promising candidate for further chemical manipulation and biological evaluation.

The molecular architecture of 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid is characterized by its intricate spirocyclic connectivity, which introduces rigidity into the molecular scaffold while allowing for conformational flexibility. This balance between rigidity and flexibility is often exploited in drug design to optimize binding affinity and pharmacokinetic properties. The compound’s stereochemistry, particularly around the spiro carbon and the chiral center in the azaspiro ring, is critical for its biological activity and requires careful consideration during synthetic planning.

In recent years, spirocyclic compounds have emerged as a privileged class of molecules in medicinal chemistry due to their ability to exhibit multiple modes of interaction with biological targets. The azaspiro motif, in particular, has been shown to enhance metabolic stability and reduce susceptibility to enzymatic degradation, making it an attractive scaffold for drug candidates. The current research landscape has highlighted several derivatives of spirocyclic compounds that exhibit promising pharmacological profiles in preclinical studies.

The chloro substituent in 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to introduce additional pharmacophores or modify existing ones, thereby tailoring the compound’s biological activity to specific therapeutic needs. The ester group, derived from propene oxide (epichlorohydrin), provides another point of modification, enabling the synthesis of amides or other derivatives that may enhance drug-like properties such as solubility and bioavailability.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex spirocyclic structures like 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid with high precision and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly valuable in constructing the desired stereochemistry. These innovations have not only accelerated the discovery process but also allowed for greater structural diversity among spirocyclic compounds.

The biological evaluation of 1-Chloro-6-[(prop-2-en-1-yloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid has revealed several intriguing pharmacological activities. Preliminary studies suggest that this compound may exhibit modulatory effects on enzymes involved in metabolic pathways relevant to inflammation and pain management. Additionally, its structural features hint at potential interactions with G-protein coupled receptors (GPCRs), which are key targets for many therapeutic interventions.

The ester functionality in 1-Chloro-6-[(propenyl-oxy)carbonyl]-6-methylazaspiro[4.5]decanecarboxylic acid (a related derivative) has been explored for its role in prodrug design, where it can be hydrolyzed under physiological conditions to release an active moiety. This strategy can improve oral bioavailability and target specificity, making it a valuable approach in drug development. The incorporation of such prodrug principles into 2680688 could further enhance its therapeutic potential.

Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between 2680688 and its biological targets. These studies have provided insights into the compound’s binding mode and have helped identify key residues responsible for its activity. By integrating experimental data with computational predictions, researchers can refine lead structures more efficiently, reducing the time required to bring new drugs to market.

The synthesis of analogs of 2680688 has been pursued to explore structure/activity relationships (SAR) and identify more potent derivatives. By systematically modifying functional groups or introducing new moieties, chemists can uncover novel pharmacological profiles and optimize key parameters such as potency, selectivity, and pharmacokinetics. This iterative process is essential for developing high-quality drug candidates that meet stringent therapeutic requirements.

The versatility of 2680688 as a starting material for further derivatization underscores its importance in medicinal chemistry research. Its unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, neurology, and immunology. As research continues to uncover new applications for spirocyclic compounds, compounds like 2680688 are likely to remain at the forefront of drug discovery efforts.

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